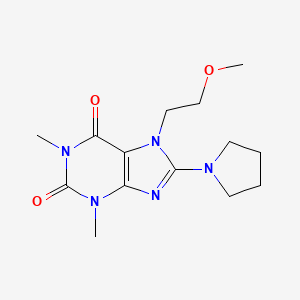
4-环丁氧基-2-甲基嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclobutoxy-2-methylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their significant role in various biological processes, including being a fundamental component of nucleic acids. The unique structure of 4-Cyclobutoxy-2-methylpyrimidine, which includes a cyclobutoxy group and a methyl group attached to the pyrimidine ring, makes it an interesting subject for chemical and pharmaceutical research.
科学研究应用
4-Cyclobutoxy-2-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to nucleic acid components.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutoxy-2-methylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrimidine with cyclobutanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the cyclobutoxy group.
Industrial Production Methods: Industrial production of 4-Cyclobutoxy-2-methylpyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions: 4-Cyclobutoxy-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrimidine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 4 and 6, using reagents such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Pyrimidine oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
作用机制
The mechanism of action of 4-Cyclobutoxy-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
相似化合物的比较
2-Methylpyrimidine: Lacks the cyclobutoxy group, making it less versatile in certain chemical reactions.
4-Cyclobutoxy-6-methylpyrimidine: Similar structure but with a different substitution pattern, leading to distinct chemical and biological properties.
4-Cyclobutoxy-2,6-dimethylpyrimidine: Contains an additional methyl group, which can influence its reactivity and biological activity.
Uniqueness: 4-Cyclobutoxy-2-methylpyrimidine is unique due to the presence of both a cyclobutoxy group and a methyl group on the pyrimidine ring. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
4-cyclobutyloxy-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-10-6-5-9(11-7)12-8-3-2-4-8/h5-6,8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPXRNJIBZBKCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide](/img/structure/B2472724.png)
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2472726.png)
![[1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester](/img/structure/B2472728.png)

![tert-butyl N-[2-(4-methylphenyl)-2-oxoethyl]carbamate](/img/structure/B2472731.png)



![3-[(1H-Pyrrol-1-yl)methyl]aniline](/img/structure/B2472737.png)

![(3,4-dimethylphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2472741.png)

![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2472743.png)

